![molecular formula C14H21N3S B1387676 N,N-diethyl-N'-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine CAS No. 854085-13-5](/img/structure/B1387676.png)
N,N-diethyl-N'-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine
Overview
Description
“N,N-diethyl-N’-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine” is a chemical compound with the molecular formula C14H21N3S. It has a molecular weight of 263.41 .
Synthesis Analysis
The synthesis of similar compounds involves direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis
The molecular structure of “N,N-diethyl-N’-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine” consists of a benzothiazole ring attached to an ethane-1,2-diamine moiety via a nitrogen atom . The InChI code for this compound is 1S/C14H21N3S/c1-4-17(5-2)9-8-15-14-16-12-7-6-11(3)10-13(12)18-14/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16) .Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of various heterocyclic compounds due to its active hydrogen on the ethane-1,2-diamine moiety. It can undergo condensation and substitution reactions, contributing to the formation of biologically active novel heterocyclic structures .
Biological Activity Studies
The benzothiazole ring present in this molecule is a significant pharmacophore in medicinal chemistry. It exhibits a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers utilize this compound to develop new therapeutic agents .
Development of Chemotherapeutic Agents
Due to its structural features, this compound is used in the design and development of potential chemotherapeutic agents. Its ability to form various organic heterocycles makes it a valuable scaffold in drug discovery .
Catalysis
In the field of catalysis, this compound can act as a ligand to form coordination complexes with metals. These complexes can be used to enhance the adsorption of gases like carbon dioxide or to catalyze various organic reactions .
Cyanoacetylation Reactions
It is involved in cyanoacetylation reactions, which are crucial for the preparation of N-cyanoacetamides. These derivatives are important for the construction of biologically active compounds and have synthetic uses in forming diverse heterocyclic frameworks .
Material Science Applications
The compound’s unique structure allows it to be used in material science research, particularly in the development of organic frameworks that can have applications ranging from gas storage to sensing technologies .
Green Chemistry
Researchers are exploring the use of this compound in green chemistry applications, particularly in developing catalytic processes that are more environmentally friendly and economically viable .
Antimalarial and Antiviral Research
Derivatives of this compound are being investigated for their antimalarial and antiviral activities. The compound’s ability to be modified into various bioactive molecules makes it a candidate for the development of new treatments for infectious diseases .
properties
IUPAC Name |
N',N'-diethyl-N-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3S/c1-4-17(5-2)9-8-15-14-16-12-7-6-11(3)10-13(12)18-14/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAYQWBTWYCBSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(S1)C=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-N'-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.